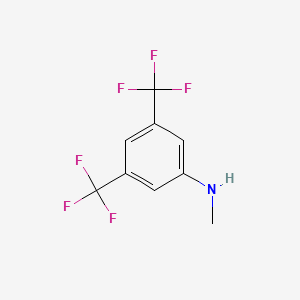

N-methyl-3,5-bis(trifluoromethyl)aniline

Description

Significance of Bis(trifluoromethyl)aniline Derivatives in Contemporary Organic Chemistry

The significance of bis(trifluoromethyl)aniline derivatives in modern organic chemistry stems largely from the unique properties imparted by the trifluoromethyl groups. The CF₃ group is a powerful electron-withdrawing substituent and is known for increasing the metabolic stability and lipophilicity of molecules, which are desirable traits in drug design. nih.gov

These derivatives are crucial building blocks for a range of functional molecules:

Pharmaceuticals and Agrochemicals: The 3,5-bis(trifluoromethyl)phenyl moiety is a key component in the synthesis of various biologically active compounds. guidechem.com For example, pyrazole (B372694) derivatives synthesized from this aniline (B41778) core have shown potent activity as growth inhibitors of drug-resistant bacteria, including methicillin-resistant S. aureus (MRSA). nih.govnih.gov

Organocatalysts: The parent compound, 3,5-bis(trifluoromethyl)aniline (B1329491), is a precursor to organocatalysts such as N,N′-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea. sigmaaldrich.comguidechem.com

Advanced Materials: Aniline derivatives are foundational to the development of specialty polymers and materials. ereztech.com The 3,5-bis(trifluoromethyl)aniline scaffold has been used to create complex triarylamines, which are molecules with applications in materials science. mdpi.com

Catalysis: In the field of organometallic chemistry, 3,5-bis(trifluoromethyl)aniline has been identified as a highly effective monodentate transient directing group for palladium-catalyzed cross-coupling reactions. chemicalbook.com

Historical Context and Evolution of Research on N-methyl-3,5-bis(trifluoromethyl)aniline

The research history of this compound is intrinsically linked to its parent compound, 3,5-bis(trifluoromethyl)aniline. The synthesis of the parent aniline is well-established, typically involving the catalytic hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene (B146736) using a palladium-on-carbon catalyst. chemicalbook.com

While a specific date for the first synthesis of this compound is not prominent in the literature, its creation follows standard organic chemistry principles for the N-methylation of anilines. Such transformations typically involve reacting the parent aniline with a methylating agent. The evolution of research has focused more on the applications of the 3,5-bis(trifluoromethyl)aniline core rather than on this specific N-methylated derivative. Research has progressed from using the parent primary amine to create a wide variety of secondary amines, Schiff bases, amides, and heterocyclic compounds. sigmaaldrich.com The development of this compound represents a logical step in this evolution, providing a secondary amine building block for syntheses where the primary amine's reactivity is not desired or would lead to unwanted side products.

Current Research Trends and Future Outlook for this compound

Current research trends continue to leverage the 3,5-bis(trifluoromethyl)aniline framework for creating high-value, complex molecules. The focus remains on synthesizing novel compounds with enhanced biological activity or specific material properties. nih.govmdpi.com For instance, recent studies have detailed the synthesis of pyrazole derivatives from this aniline that show minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Gram-positive bacteria. nih.gov

The future outlook for this compound is tied to its role as a specialized building block. While the parent primary amine can form secondary or tertiary amides and imines, the N-methyl derivative is structurally locked as a secondary amine. This makes it an ideal precursor for the synthesis of tertiary amines and specific amides that cannot be easily accessed from the primary aniline. Its utility will likely be found in the following areas:

Medicinal Chemistry: As a scaffold for new drug candidates where a tertiary amine or a specific N-substituted amide containing the 3,5-bis(trifluoromethyl)phenyl group is required for optimal target binding or pharmacokinetic properties.

Materials Science: In the synthesis of polymers or functional materials where the N-methyl group provides specific steric or electronic properties, influencing the final material's characteristics.

Complex Molecule Synthesis: As an intermediate in multi-step synthetic routes that require a secondary amine for a key transformation step, avoiding the need for protection-deprotection sequences that would be necessary with the parent primary amine.

The continued exploration of fluorinated compounds in life sciences and materials science suggests that derivatives like this compound will remain relevant tools for chemists creating next-generation functional molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-methyl-3,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNLVUCTBWTNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549930 | |

| Record name | N-Methyl-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42450-72-6 | |

| Record name | N-Methyl-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for N Methyl 3,5 Bis Trifluoromethyl Aniline and Its Derivatives

Precursor Synthesis Strategies Utilizing 3,5-Bis(trifluoromethyl)aniline (B1329491)

The cornerstone for the synthesis of N-methyl-3,5-bis(trifluoromethyl)aniline is the availability of its parent amine, 3,5-bis(trifluoromethyl)aniline. This intermediate is typically synthesized through several key pathways, which are detailed below.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) presents a viable method for the synthesis of derivatives of 3,5-bis(trifluoromethyl)aniline. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The presence of two strongly electron-withdrawing trifluoromethyl groups on the aniline (B41778) ring activates it towards nucleophilic attack. libretexts.orgnih.gov

For instance, 3,5-bis(trifluoromethyl)aniline can react with 1-fluoro-2-nitrobenzene (B31998) in the presence of potassium carbonate and sodium hydroxide (B78521) in anhydrous dimethylformamide (DMF) to produce N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. mdpi.com This reaction proceeds via an addition-elimination mechanism, where the amine acts as the nucleophile. libretexts.orgmdpi.com The reaction of polyfluoroarenes with amines, such as phenothiazine, in the presence of a mild base like potassium carbonate, also exemplifies this pathway, leading to the formation of functionalized aniline derivatives. nih.gov

A typical reaction involves stirring the aniline with the aryl halide and a base in a suitable solvent at room temperature for an extended period. mdpi.com The product is then isolated through extraction and purified by column chromatography. mdpi.com

Catalytic Hydrogenation Approaches for Amine Precursors

A prevalent and efficient method for the preparation of 3,5-bis(trifluoromethyl)aniline is the catalytic hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene (B146736). chemicalbook.commt.comresearchgate.net This process involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). chemicalbook.comgoogle.comgoogle.com The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under hydrogen pressure. mdpi.comchemicalbook.com For example, 3,5-bis(trifluoromethyl)nitrobenzene can be hydrogenated using a 5% Pd/C catalyst in ethyl acetate at 60°C and a hydrogen pressure of 2 MPa, yielding 3,5-bis(trifluoromethyl)aniline with high purity and yield. chemicalbook.com

The efficiency of catalytic hydrogenation can be influenced by various factors, including the choice of catalyst, solvent, temperature, and pressure. mt.comgoogle.comepfl.ch The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hazardous hydroxylamine (B1172632) intermediates and improve the purity of the final amine product. google.com

Table 1: Catalytic Hydrogenation of 3,5-Bis(trifluoromethyl)nitrobenzene

| Catalyst | Solvent | Temperature | Pressure | Yield | Reference |

|---|---|---|---|---|---|

| 5% Pd/C | Ethyl Acetate | 60°C | 2 MPa | 87% | chemicalbook.com |

| 10% Pd/C | Ethanol | 25°C | 4 bar | Not specified | mdpi.com |

Halogenation of the Aromatic Ring (e.g., Bromination)

Halogenation of the aromatic ring of 3,5-bis(trifluoromethyl)aniline or its precursors provides another avenue for creating functionalized derivatives. For example, 2-bromo-3,5-bis(trifluoromethyl)aniline (B63891) is a known compound that can serve as an intermediate for further synthetic transformations. oakwoodchemical.comechemi.com

The bromination of 1,3-bis(trifluoromethyl)benzene (B1330116) using a brominating agent like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in a mixture of concentrated sulfuric acid and glacial acetic acid can produce 3,5-bis(trifluoromethyl)bromobenzene. google.com This bromo-derivative can then potentially be converted to the corresponding aniline.

Furthermore, a multi-step process starting from 4-bromo-2-trifluoromethylaniline, involving acetylation, nitration, deacetylation, deamination, and reduction, has been described for the synthesis of 3-bromo-5-trifluoromethylaniline. google.com

N-Alkylation Reactions for this compound Formation

Once the precursor, 3,5-bis(trifluoromethyl)aniline, is obtained, the subsequent step involves the introduction of a methyl group onto the nitrogen atom to form this compound.

Direct N-Methylation Techniques

Direct N-methylation involves the reaction of 3,5-bis(trifluoromethyl)aniline with a methylating agent. While specific examples for the direct methylation of 3,5-bis(trifluoromethyl)aniline to its N-methyl derivative are not detailed in the provided search results, general methods for N-alkylation of anilines are well-established. These typically involve reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

A related synthesis is that of N,N-bis(2,3-epoxypropyl)-3,5-bis(trifluoromethyl)aniline, where 3,5-bis(trifluoromethyl)aniline is reacted with epichlorohydrin (B41342) in glacial acetic acid. This demonstrates the reactivity of the aniline nitrogen towards alkylating agents.

Reductive Amination Methods

Reductive amination is a powerful and versatile method for the formation of C-N bonds and can be employed for the synthesis of this compound. This two-step process, often performed in a single pot, involves the reaction of an amine with a carbonyl compound (in this case, formaldehyde (B43269) or a formaldehyde equivalent) to form an intermediate imine or enamine, which is then reduced to the corresponding amine.

While a direct example for the N-methylation of 3,5-bis(trifluoromethyl)aniline via reductive amination is not explicitly provided in the search results, the general applicability of this method is well-documented. For instance, the reductive amination of an aldehyde with various anilines has been shown to be a robust synthetic method. nih.gov Tris(pentafluorophenyl)borane, B(C6F5)3, has been reported as an effective catalyst for the reductive amination of a range of arylamines using hydrosilanes as the reducing agent, even in the presence of water. acs.org This suggests a potential pathway where 3,5-bis(trifluoromethyl)aniline could be reacted with formaldehyde in the presence of a suitable reducing agent and catalyst to yield this compound.

Advanced Derivatization Reactions of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules through various derivatization reactions targeting the nucleophilic nitrogen atom.

The reaction of aldehydes and ketones with primary amines (R-NH₂) is a well-established method for forming imines, commonly known as Schiff bases, through an acid-catalyzed condensation reaction where water is eliminated. lumenlearning.com However, this compound is a secondary amine (R₂NH), and its reaction with carbonyl compounds follows a different pathway.

Secondary amines lack the second proton on the nitrogen atom necessary to complete the dehydration process to form a stable C=N double bond of an imine. libretexts.orgjove.com Instead, the reaction can proceed through the formation of an intermediate carbinolamine, which then forms an iminium ion. libretexts.orgjove.com If the aldehyde or ketone possesses an α-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group), a proton can be removed from this position to form an enamine ("alkene" + "amine"). libretexts.orgjove.commasterorganicchemistry.com This reaction is also typically acid-catalyzed and reversible. lumenlearning.commasterorganicchemistry.com

General Reaction Scheme for Enamine Formation:

This compound + Aldehyde/Ketone (with α-H) ⇌ Enamine + H₂O

Due to the electronic and steric hindrance from the two trifluoromethyl groups and the N-methyl group, the reactivity of this compound in enamine formation may be influenced, potentially requiring specific catalysts or reaction conditions.

The reaction of a secondary amine with an isothiocyanate (R-N=C=S) is a standard and efficient method for the synthesis of N,N,N'-trisubstituted thioureas. nih.gov This "click" reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. nih.gov

In this context, this compound can react with various alkyl or aryl isothiocyanates to yield a library of N-[3,5-bis(trifluoromethyl)phenyl]-N-methyl-N'-substituted thiourea (B124793) derivatives. The reactivity of this synthesis is influenced by the electronic and steric properties of the substituents on both the aniline and the isothiocyanate. nih.gov The reaction is typically straightforward and high-yielding. nih.govresearchgate.net

General Reaction for Trisubstituted Thiourea Synthesis:

This compound + R'-NCS → N-[3,5-bis(trifluoromethyl)phenyl]-N-methyl-N'-(R')-thiourea

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Aryl isothiocyanate | N-Aryl-N'-[3,5-bis(trifluoromethyl)phenyl]-N'-methylthiourea |

| This compound | Alkyl isothiocyanate | N-Alkyl-N'-[3,5-bis(trifluoromethyl)phenyl]-N'-methylthiourea |

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, enabling the synthesis of complex triaryl- and N-aryl-N-alkylanilines.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for constructing C-N bonds. It can be employed to couple this compound with various aryl halides or triflates to produce tertiary aniline derivatives. For instance, the coupling of N-methylaniline with an aryl halide using a palladium catalyst and a suitable ligand results in the formation of N-methyl-N,N-diaryl anilines. Research has demonstrated the synthesis of N-methyl-N-phenyl-3,5-bis(trifluoromethyl)aniline from the corresponding aryl halide and N-methylaniline in good yields. mit.edunih.gov

| Reactants | Catalyst System | Product | Yield | Reference |

| Aryl Halide, N-methylaniline | Pd₂(dba)₃, Ligand, Base | N-methyl-N-phenyl-3,5-bis(trifluoromethyl)aniline | 62% | mit.edu |

| Aryl Halide, N-(p-Tolyl)amine | Pd₂(dba)₃, Ligand, Base | N-(p-Tolyl)-3,5-bis(trifluoromethyl)aniline | 97% | nih.gov |

| Aryl Halide, Diphenylamine | Pd₂(dba)₃, Ligand, Base | N,N-Diphenyl-3,5-bis(trifluoromethyl)aniline | 55% | nih.gov |

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation, provides an alternative route for N-arylation. numberanalytics.com This reaction typically requires higher temperatures compared to palladium-catalyzed methods and involves the coupling of an amine with an aryl halide in the presence of a copper catalyst. numberanalytics.com While modern variations have improved the reaction conditions, it remains a viable method for constructing C-N bonds. For example, 3,5-bis(trifluoromethyl)aniline has been shown to undergo a double nucleophilic aromatic substitution with 1-fluoro-2-nitrobenzene, demonstrating a C-N coupling process. libretexts.org

Amides derived from this compound, such as N-acyl-N-methyl-3,5-bis(trifluoromethyl)anilines, can undergo further transformations, notably hydrolysis and reduction, to yield different functional groups.

Hydrolysis: Amide hydrolysis involves the cleavage of the C-N bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release a carboxylic acid and the protonated amine. chemguide.co.uk The reaction is generally irreversible because the final amine product is protonated by the acid, rendering it non-nucleophilic. chemguide.co.uk

General Reaction Scheme for Acid-Catalyzed Amide Hydrolysis:

N-acyl-N-methyl-3,5-bis(trifluoromethyl)aniline + H₃O⁺ → Carboxylic Acid + N-methyl-3,5-bis(trifluoromethyl)anilinium ion

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which then expels the amide anion as a leaving group to form the carboxylic acid. The acid is then deprotonated by the base to form a carboxylate salt, while the amide anion is protonated by the solvent to yield the amine. units.itcore.ac.uklibretexts.org Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides and may require more forcing conditions. units.it

Reduction: Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). jove.comadichemistry.commasterorganicchemistry.com Unlike the reduction of ketones or esters, which yield alcohols, the reduction of an amide replaces the carbonyl group (C=O) with a methylene (B1212753) group (CH₂). masterorganicchemistry.compsu.edu The reaction proceeds via the formation of a complex with the aluminum hydride, followed by the nucleophilic addition of hydride to the carbonyl carbon. An iminium ion intermediate is formed, which is then further reduced by another equivalent of hydride to yield the final amine product. masterorganicchemistry.compsu.edu

General Reaction Scheme for Amide Reduction with LiAlH₄:

N-acyl-N-methyl-3,5-bis(trifluoromethyl)aniline + LiAlH₄ → N-alkyl-N-methyl-3,5-bis(trifluoromethyl)aniline

| Starting Material | Reagent | Product |

| Tertiary Amide (RCON(CH₃)Ar) | 1. LiAlH₄, Ether 2. H₂O workup | Tertiary Amine (RCH₂N(CH₃)Ar) |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. For the synthesis of this compound, this can involve the use of greener methylating agents and more sustainable catalytic systems.

The traditional synthesis of N-methylanilines often involves hazardous reagents like dimethyl sulfate or methyl halides. rsc.org Greener alternatives focus on using less toxic and more atom-economical C1 sources.

Dimethyl Carbonate (DMC): DMC is considered a green methylating agent due to its low toxicity and biodegradability. mit.edursc.orgrsc.org The selective N-monomethylation of anilines using DMC can be achieved, often with the aid of catalysts like zeolites or in continuous flow systems. mit.educore.ac.uk This method avoids the use of hazardous alkylating agents and can be highly selective towards the desired N-methylated product. mit.edu

Carbon Dioxide (CO₂) and Hydrogen (H₂): The use of CO₂ as a renewable C1 feedstock for methylation reactions is a highly attractive green chemistry approach. nih.govunits.itresearchgate.net Catalytic systems, often based on metals like ruthenium or cobalt, can facilitate the N-methylation of anilines using CO₂ and H₂ as the reductant. units.itresearchgate.net The primary byproduct of this reaction is water, making it a very clean process. units.it Supported gold catalysts have also shown high efficiency in this transformation for a variety of amines. nih.gov

Methanol (B129727): N-methylation of anilines using methanol as the methyl source via a "borrowing hydrogen" strategy is another green approach. mit.edu This method, often catalyzed by transition metals, is atom-economical as methanol is a readily available and inexpensive reagent. mit.edu

These green methylation strategies offer promising routes for the sustainable industrial production of this compound and its derivatives.

Spectroscopic Characterization and Advanced Analytical Techniques for N Methyl 3,5 Bis Trifluoromethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of N-methyl-3,5-bis(trifluoromethyl)aniline, providing precise information about the hydrogen, carbon, and fluorine atomic environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, and the amine proton. The aromatic region would feature two signals: a singlet for the proton at the C4 position and a singlet for the two equivalent protons at the C2 and C6 positions. The N-methyl group protons would appear as a singlet, and the N-H proton would also be a singlet, though its chemical shift can be variable and concentration-dependent.

¹³C NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom. Due to the molecule's symmetry, six distinct signals are anticipated: four for the aromatic carbons (C1, C2/C6, C3/C5, C4), one for the methyl carbon, and one for the trifluoromethyl carbons. The carbons attached to the fluorine atoms (C3/C5) and the trifluoromethyl carbons themselves will exhibit characteristic splitting (quartets) due to carbon-fluorine coupling.

¹⁹F NMR: The ¹⁹F NMR spectrum provides the most direct evidence of the trifluoromethyl groups. A single, sharp signal is expected, as the two CF₃ groups are chemically equivalent. The chemical shift is typically observed around -64 ppm relative to an external standard like CFCl₃. colorado.edu This region is characteristic for trifluoromethyl groups attached to an aromatic ring. rsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.1-7.4 | s | Ar-H (2H, C2-H, C6-H) |

| ¹H | ~6.9-7.1 | s | Ar-H (1H, C4-H) |

| ¹H | Variable (broad) | s | N-H |

| ¹H | ~2.9-3.1 | s | N-CH₃ |

| ¹³C | ~148-150 | s | C -NHCH₃ (C1) |

| ¹³C | ~132-134 | q (J_C-F ≈ 33 Hz) | C -CF₃ (C3, C5) |

| ¹³C | ~122-125 | q (J_C-F ≈ 272 Hz) | -C F₃ |

| ¹³C | ~115-118 | m | C H (C2, C6) |

| ¹³C | ~110-113 | m | C H (C4) |

| ¹³C | ~30-32 | s | N-C H₃ |

| ¹⁹F | ~ -64 | s | -CF₃ |

Note: Predicted values are based on established NMR principles and data from analogous compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) Analysis and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 244.05554 m/z. uni.lu

Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that offer structural insights. For secondary amines like this compound, the dominant fragmentation pathway is alpha-cleavage. libretexts.org This involves the breaking of a bond adjacent to the nitrogen atom.

Key expected fragmentation steps include:

Loss of a hydrogen radical (-H•): Cleavage of a C-H bond from the N-methyl group results in a stable iminium cation [M-1]⁺. This is often a prominent peak.

Loss of a methyl radical (-CH₃•): Cleavage of the N-C(methyl) bond leads to the formation of the [M-15]⁺ fragment.

Loss of a trifluoromethyl radical (-CF₃•): Fragmentation can also involve the loss of one of the trifluoromethyl groups, leading to an [M-69]⁺ ion.

Table 2: Predicted HRMS Data for this compound

| Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₈F₆N⁺ | 244.05554 |

| [M+Na]⁺ | C₉H₇F₆NNa⁺ | 266.03748 |

| [M]⁺• | C₉H₇F₆N⁺• | 243.04771 |

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy Investigations (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing a functional group fingerprint. While specific experimental spectra for this compound are not widely published, the expected absorption bands can be predicted based on its structural components.

Infrared (IR) Spectroscopy: The FT-IR spectrum is expected to be dominated by very strong absorption bands associated with the C-F bonds of the two trifluoromethyl groups. Other key vibrations include the N-H stretch, aromatic and aliphatic C-H stretches, and aromatic C=C ring stretches.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are typically strong in Raman spectra, making it a useful tool for analyzing the substituted benzene (B151609) ring.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium-Weak |

| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1500 | Medium-Strong |

| N-H Bend | 1500 - 1550 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch (CF₃) | 1100 - 1300 | Very Strong |

Note: Frequencies are based on characteristic values for known functional groups. researchgate.netnist.gov

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is expected to be similar to that of N-methylaniline but modified by the presence of the two strongly electron-withdrawing trifluoromethyl groups. nist.gov

The primary electronic transitions are the π → π* transitions associated with the aromatic ring and the n → π* transition involving the non-bonding electrons of the nitrogen atom. The electron-withdrawing CF₃ groups are expected to cause a hypsochromic (blue) shift in the absorption maxima compared to unsubstituted N-methylaniline due to the stabilization of the ground state.

Table 4: Expected Electronic Transitions for this compound

| Transition | Expected λₘₐₓ Range (nm) | Description |

|---|---|---|

| π → π* | ~240 - 260 | High-intensity band related to the benzene ring. |

| n → π* | ~280 - 300 | Lower-intensity band involving nitrogen's lone pair. |

Note: Wavelengths are estimations based on the spectrum of N-methylaniline and the known effects of trifluoromethyl substituents.

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and intermolecular interactions. To date, a public crystal structure for this compound has not been reported in crystallographic databases. Consequently, precise experimental data on its solid-state conformation, including the planarity of the amine group relative to the aromatic ring and specific intramolecular distances, remains undetermined by this method. While crystal structures of related compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety exist, they cannot be used to definitively describe the specific packing and molecular geometry of the title compound. nih.gov

Computational Chemistry and Theoretical Modeling of N Methyl 3,5 Bis Trifluoromethyl Aniline

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's optimized geometry and electronic ground state. For a molecule like N-methyl-3,5-bis(trifluoromethyl)aniline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or higher, would be employed to determine the most stable three-dimensional arrangement of its atoms. nih.govnih.gov

This optimization process yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles. In related substituted anilines, DFT studies have shown that the planarity of the amino group relative to the phenyl ring is a key feature, influenced by the electronic nature of the substituents. researchgate.net The two bulky and strongly electron-withdrawing trifluoromethyl (CF₃) groups at the meta positions are expected to significantly influence the geometry and electronic distribution of the benzene (B151609) ring. The N-methyl group, being electron-donating, will also affect the C-N bond length and the pyramidalization at the nitrogen atom.

Based on studies of analogous molecules, the optimized geometry would likely feature a nearly planar phenyl ring. The C-N bond length would be a key indicator of the degree of electron delocalization from the nitrogen lone pair into the ring. In a related Schiff base derived from 3,5-bis(trifluoromethyl)aniline (B1329491), DFT calculations have provided detailed geometric parameters which serve as a useful reference. acs.org

Table 1: Predicted Geometric Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value Range | Basis of Prediction |

| C-N Bond Length (Å) | 1.39 - 1.42 | Inferred from studies on substituted anilines. researchgate.net |

| C-C (aromatic) Bond Length (Å) | 1.38 - 1.41 | Based on DFT calculations of related phenyl derivatives. nih.govnih.gov |

| C-CF₃ Bond Length (Å) | 1.49 - 1.52 | Typical values from DFT studies on trifluoromethylated aromatics. acs.org |

| C-N-C Bond Angle (°) | 118 - 122 | Inferred from related N-methylated aromatic amines. |

| C-C-N Bond Angle (°) | 119 - 121 | Based on optimized geometries of substituted anilines. researchgate.net |

Note: The data in this table is inferred from computational studies on related molecules and represents expected values for this compound. Specific experimental or calculated values for the target compound are not available in the cited literature.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Contributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and polarizability. researchgate.net

For this compound, the strong electron-withdrawing nature of the two CF₃ groups is expected to significantly lower the energy of both the HOMO and LUMO orbitals compared to aniline (B41778) itself. The electron-donating N-methyl group, conversely, would tend to raise the HOMO energy. The interplay of these opposing electronic effects determines the final orbital energies and the magnitude of the HOMO-LUMO gap.

In a computational study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO was found to be distributed over the aromatic ring and the amide group, while the LUMO was predominantly located on the 3,5-bis(trifluoromethyl)phenyl moiety. nih.gov This resulted in a large HOMO-LUMO gap of 5.54 eV, suggesting high stability. nih.gov A similar distribution is anticipated for this compound, with the HOMO likely centered on the N-methylanilino fragment and the LUMO on the trifluoromethylated phenyl ring. The energy gap is expected to be substantial, indicating a molecule with high chemical hardness and low reactivity. nih.govmdpi.com

Table 2: Calculated HOMO-LUMO Energies and Gaps for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | - | - | 5.54 | nih.gov |

| Schiff base of 3,5-bis(trifluoromethyl)aniline | - | - | 3.49 | acs.org |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | -0.357 | -0.192 | 0.165 | nih.gov |

Note: The methodologies and basis sets used for these calculations vary, leading to different absolute energy values. The trend of a significant energy gap due to the bis(trifluoromethyl)phenyl moiety is the key takeaway.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas of intermediate potential. researchgate.net

For this compound, the MEP map would be expected to show a region of high electron density (red) around the nitrogen atom due to its lone pair of electrons, although this will be somewhat diminished by delocalization into the ring. Conversely, the fluorine atoms of the two CF₃ groups will create strongly electron-deficient (blue) regions around the hydrogen atoms of the phenyl ring and the CF₃ groups themselves. This is consistent with MEP analysis performed on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which showed electron-rich areas around the carbonyl oxygen and electron-deficient zones near the amide nitrogen and the trifluoromethyl groups. nih.gov The phenyl ring itself would likely exhibit a greenish-yellow potential, indicating a relatively neutral zone. This map helps in understanding how the molecule would interact with other polar molecules and potential reactants. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment (e.g., a solvent). For this compound, MD simulations could offer insights into several dynamic properties.

Firstly, the simulations would reveal the rotational dynamics of the N-methyl group and the two C-CF₃ bonds. This provides information on the conformational flexibility of the molecule and the energy barriers associated with these rotations. Secondly, by simulating the molecule in a solvent like water or an organic solvent, one could study the nature and strength of intermolecular interactions. For instance, the nitrogen atom could act as a hydrogen bond acceptor, a property that would be clearly elucidated through MD simulations by analyzing the radial distribution functions between the nitrogen and solvent hydrogen atoms. Although specific MD studies on this molecule are not present in the searched literature, the principles are well-established from simulations of other organic molecules. nih.gov

Prediction of Spectroscopic Properties through Quantum Mechanical Calculations

Quantum mechanical calculations, particularly using DFT, are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would allow for the assignment of specific peaks in its experimental FT-IR and FT-Raman spectra to particular vibrational modes, such as C-H stretching, N-H bending (if any residual), C-N stretching, and the characteristic strong vibrations associated with the C-F bonds of the trifluoromethyl groups. In a study on a related stearamide, calculated frequencies for C-F stretching were found to be in good agreement with experimental data. nih.govrsc.org

NMR Spectroscopy: It is possible to calculate the nuclear magnetic shielding tensors to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted spectra are invaluable for confirming the molecular structure and assigning experimental signals. For this molecule, predicting the ¹⁹F NMR spectrum would be particularly useful for characterizing the electronic environment of the two equivalent CF₃ groups.

While dedicated predicted spectra for this compound are not available in the reviewed literature, the methods for their calculation are standard and have been successfully applied to a wide range of substituted anilines and related fluorinated compounds. researchgate.netmdpi.com

Reactivity Mechanisms and Catalytic Roles of N Methyl 3,5 Bis Trifluoromethyl Aniline Analogues

Influence of Remote Trifluoromethyl Groups on Aromatic Amine Reactivity and Basicity

The presence of two trifluoromethyl (-CF₃) groups at the meta positions of the aniline (B41778) ring significantly impacts the reactivity and basicity of the amine. The -CF₃ group is a strong electron-withdrawing group, which reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom. mdpi.comtcichemicals.com This deactivation of the aromatic ring makes electrophilic substitution reactions more challenging compared to aniline.

The electron-withdrawing nature of the -CF₃ groups also has a pronounced effect on the basicity of the amine. The lone pair of electrons on the nitrogen atom is less available for protonation, resulting in a lower pKa value compared to aniline. For instance, the pKa of N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea in DMSO is reported to be 8.4/8.5. bris.ac.uk While this is for a thiourea (B124793) derivative, the underlying principle of reduced basicity due to the trifluoromethyl groups holds true for the parent aniline and its N-methylated form. The reduced basicity can be further modulated by the presence of other functional groups. nih.gov This property is crucial in its role as a component of organocatalysts, where tuning the acidity of N-H protons is key to its function. wikipedia.orgresearchgate.net The increased lipophilicity conferred by the -CF₃ groups also influences the solubility and interaction of these compounds in different solvent environments. mdpi.com

Table 1: Physical and Chemical Properties of 3,5-Bis(trifluoromethyl)aniline (B1329491)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 328-74-5 | sigmaaldrich.com |

| Molecular Weight | 229.12 g/mol | sigmaaldrich.com |

| Boiling Point | 85 °C at 15 mmHg | sigmaaldrich.com |

| Density | 1.467 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.434 | sigmaaldrich.com |

| pKa (in DMSO for thiourea derivative) | 8.4/8.5 | bris.ac.uk |

Mechanistic Studies of Nucleophilic and Electrophilic Substitution Reactions

Conversely, the electron-poor nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, although this is less common for anilines. More relevant are the reactions involving the amine functionality itself. The N-H proton in 3,5-bis(trifluoromethyl)aniline and its derivatives is more acidic than in aniline, facilitating its deprotonation. This enhanced acidity is a key feature in the catalytic activity of its derivatives, particularly in hydrogen bonding catalysis. wikipedia.org

Mechanistic studies have also explored the trifluoromethylation of anilines, highlighting the role of radical species and the influence of solvents like hexafluoroisopropanol (HFIP) in promoting selective functionalization through hydrogen bonding networks. nih.govresearchgate.net

Organocatalytic Applications of 3,5-Bis(trifluoromethyl)phenyl Motifs

The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in the field of organocatalysis, largely due to its ability to form strong hydrogen bonds. rsc.org

One of the most prominent applications of 3,5-bis(trifluoromethyl)aniline is as a precursor to N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner's thiourea. rsc.orgsigmaaldrich.com This compound is a highly effective hydrogen-bond donor catalyst for a wide array of organic reactions. rsc.orgrsc.orgrsc.org The two thiourea N-H protons, made more acidic by the electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups, can activate electrophiles such as carbonyls and imines through a double hydrogen-bonding interaction. wikipedia.orgnih.gov This activation facilitates various transformations, including Diels-Alder reactions, Michael additions, and acetalizations. rsc.orgacs.org The rigid structure of Schreiner's thiourea and its ability to pre-organize for substrate binding contribute to its high catalytic efficiency. researchgate.net

Chiral derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl motif are instrumental in asymmetric catalysis. By attaching this moiety to a chiral scaffold, catalysts can be designed to create stereoselective transformations. These catalysts often rely on hydrogen bonding to control the spatial orientation of the reactants in the transition state, thereby inducing enantioselectivity. nih.gov For example, chiral thiourea catalysts have been successfully employed in asymmetric multicomponent reactions. acs.org The development of chiral phase-transfer catalysts derived from cinchona alkaloids and featuring this motif has enabled highly enantioselective umpolung additions of trifluoromethyl imines. nih.gov

Role as Ligands or Promoters in Transition Metal-Catalyzed Reactions (e.g., Hydroamination)

Analogues of N-methyl-3,5-bis(trifluoromethyl)aniline serve as effective ligands or promoters in transition metal-catalyzed reactions. The electronic properties of the 3,5-bis(trifluoromethyl)phenyl group can be transmitted to the metal center, influencing its catalytic activity. These ligands have been used in various cross-coupling reactions. rutgers.edu For instance, 3,5-bis(trifluoromethyl)aniline has been identified as a highly efficient monodentate transient directing group in palladium-catalyzed dehydrogenative cross-coupling reactions. chemicalbook.com Furthermore, transition metal complexes bearing ligands with bis(trifluoromethyl) groups have been synthesized and studied for their catalytic potential. rsc.org

Investigations into Supramolecular Assembly and Non-covalent Interactions

The 3,5-bis(trifluoromethyl)phenyl group plays a significant role in directing the supramolecular assembly of molecules through non-covalent interactions. rsc.org The presence of both hydrogen bond donors (N-H) and acceptors (C-F) allows for the formation of intricate hydrogen bonding networks. nih.govucla.edu Studies on the crystal structures of derivatives reveal that weak interactions, such as aromatic–aromatic interactions and C-H···F hydrogen bonds, control the molecular packing and conformation. rsc.orgrsc.org These interactions are crucial in the design of crystal lattices and in understanding the behavior of these molecules in the solid state. The convex shape of related xanthene derivatives containing this moiety also influences their supramolecular structures. acs.org The formation of three-dimensional supramolecular networks can be constructed from weak interactions involving these motifs. researchgate.netfigshare.com

Applications of N Methyl 3,5 Bis Trifluoromethyl Aniline in Specialized Chemical Synthesis and Advanced Materials

Pharmaceutical Intermediate Development and Drug Discovery

The distinct molecular architecture of N-methyl-3,5-bis(trifluoromethyl)aniline, particularly the 3,5-bis(trifluoromethyl)phenyl moiety, is of significant interest in medicinal chemistry. This structural motif is incorporated into drug candidates to modulate their pharmacological profiles. The trifluoromethyl groups are strongly electron-withdrawing and can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. chemimpex.com

The parent compound, 3,5-bis(trifluoromethyl)aniline (B1329491), serves as a crucial intermediate in the synthesis of pharmaceuticals, with a particular focus on those targeting neurological disorders. chemimpex.com The unique electronic characteristics conferred by the trifluoromethyl groups are leveraged in the design of these therapeutic agents. chemimpex.com For instance, the related compound PQR309 (bimiralisib), a potent PI3K/mTOR inhibitor developed as a clinical candidate for oncology, demonstrates how trifluoromethylated pyridine (B92270) moieties can be essential for creating brain-penetrant molecules. acs.org While not a direct derivative, the synthesis strategies for such complex molecules often involve coupling reactions with substituted anilines, highlighting the potential role of this compound as a building block for novel central nervous system (CNS) therapeutics. acs.org

The 3,5-bis(trifluoromethyl)phenyl group is a key component in the development of novel antimicrobial agents. Research has shown that pyrazole (B372694) derivatives incorporating this moiety exhibit potent activity as growth inhibitors, particularly against drug-resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). nih.gov A study detailed the synthesis of thirty new pyrazole derivatives, many of which showed significant potency with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. nih.gov The synthesis involved the reductive amination of a pyrazole aldehyde with various anilines. nih.gov This robust synthetic method suggests that this compound could be used to generate new derivatives with potentially enhanced antimicrobial properties. nih.gov

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Type | Target Bacteria | Key Research Finding | Reference |

|---|---|---|---|

| 3,5-bis(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria (MRSA, VRE) | Potent growth inhibitors with MIC values as low as 0.25 µg/mL. | nih.gov |

| Phenyl-substituted pyrazole derivative (1) | Tested bacterial strains | Showed moderate activity with MIC values as low as 2 µg/mL. | nih.gov |

| Compounds 11, 28, and 29 | S. aureus biofilms | Potent against biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL. | nih.gov |

The inclusion of trifluoromethyl (-CF3) groups is a widely used strategy in drug design to improve a compound's pharmacokinetic profile. These groups increase lipophilicity, which can enhance membrane permeability and oral bioavailability. chemimpex.com The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, thereby increasing the stability and half-life of a drug. chemimpex.comnih.gov The 3,5-bis(trifluoromethyl)phenyl moiety, as found in this compound, is particularly effective in this regard. mdpi.com Molecular electrostatic potential analysis of related amides shows that this moiety creates a lipophilic region on the molecule, which can facilitate interactions with hydrophobic pockets in target proteins. mdpi.com This combination of enhanced lipophilicity and metabolic stability makes the this compound scaffold a desirable component for developing more durable and effective therapeutic agents. chemimpex.com

Agrochemical and Pesticide Active Ingredient Synthesis

The trifluoromethyl group is a critical substituent in modern agrochemicals due to its strong electron-withdrawing nature. nih.govsemanticscholar.org This property enhances the biological activity of pesticides and herbicides. chemimpex.com The parent compound, 3,5-bis(trifluoromethyl)aniline, is utilized in the formulation of agrochemicals to improve the stability and bioavailability of the active ingredients. chemimpex.com Trifluoromethylpyridine (TFMP) derivatives, for example, are used extensively to protect crops from pests. nih.govsemanticscholar.org The synthesis of many of these complex agrochemicals relies on building blocks like substituted anilines, positioning this compound as a valuable precursor for developing next-generation pesticides with enhanced efficacy. chemimpex.comnih.gov

Development of Specialized Dyes and Pigments

The unique electronic and physical properties of fluorinated compounds make them suitable for creating specialized dyes and pigments. 3,5-Bis(trifluoromethyl)aniline is used in the development of dyes where its trifluoromethyl groups can be leveraged to tune the color, stability, and performance of the final product. chemimpex.com These electron-withdrawing groups can influence the absorption and emission spectra of a chromophore, potentially leading to dyes with unique colors or enhanced photostability.

Polymer and Coating Technology

In the field of material science, 3,5-bis(trifluoromethyl)aniline is incorporated into polymers and coatings to impart desirable properties. chemimpex.com The presence of trifluoromethyl groups enhances chemical resistance, thermal stability, and durability. chemimpex.com When used as a monomer or an additive in polymer synthesis, this compound can contribute to the creation of high-performance materials suitable for demanding applications where resistance to heat, chemicals, and environmental degradation is critical. chemimpex.commdpi.com For example, triphenylamine-based diamines, which can be synthesized from aniline (B41778) derivatives, are important monomers for producing advanced aromatic polyamides with varied properties. mdpi.com

Conferring Chemical Resistance and Thermal Stability to Materials

The introduction of this compound as a monomer or a structural component in polymers is a key strategy for enhancing the chemical resistance and thermal stability of advanced materials. The trifluoromethyl groups are exceptionally stable due to the high bond energy of the carbon-fluorine bond. This inherent stability is transferred to the materials in which this compound is incorporated.

Research into fluorinated polymers, such as polyimides and epoxy resins, has demonstrated that the presence of -CF₃ groups significantly improves their performance profiles. researchgate.net While direct studies on polymers synthesized exclusively with this compound are limited, the principles established with structurally similar fluorinated anilines are applicable. The trifluoromethyl groups create a protective, low-energy surface that is resistant to chemical attack from solvents, acids, and bases. researchgate.net

Furthermore, the bulky and strongly electron-withdrawing nature of the two trifluoromethyl groups can shield the polymer backbone from thermal degradation. This results in materials that can withstand higher operating temperatures without significant decomposition. For instance, fluorinated polyimides are known for their exceptional thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.net The incorporation of the this compound moiety is expected to contribute to similar high-performance thermal characteristics.

Table 1: Representative Thermal Properties of High-Performance Fluorinated Polymers Note: This table presents typical data for fluorinated polymers to illustrate the expected performance enhancements. Specific values for polymers derived from this compound may vary.

| Polymer Type | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |

| Fluorinated Polyimide | 280 - 350 °C | > 500 °C |

| Fluorinated Epoxy Resin | 150 - 220 °C | > 350 °C |

| Fluorinated Poly(ether ether ketone) | 170 - 250 °C | > 500 °C |

Contributions to Fluorinated Compounds Research and Development of Novel Materials

This compound serves as a valuable building block in the research and development of novel fluorinated compounds and advanced materials. Its unique structure, combining a reactive secondary amine with a robust, fluorinated aromatic ring, allows for its use in the synthesis of a variety of complex molecules and polymers.

In the realm of materials science, this compound is a precursor for creating polymers with a low dielectric constant, high thermal stability, and enhanced hydrophobicity. researchgate.net These properties are highly sought after in the microelectronics industry for applications such as insulating layers and packaging materials. The low polarizability of the C-F bond and the increase in free volume caused by the bulky -CF₃ groups contribute to a reduction in the dielectric constant of the resulting polymers. researchgate.net

The development of novel fluorinated materials often involves the synthesis of new monomers that can be polymerized to achieve desired properties. This compound is a key intermediate in the creation of such specialized monomers. Its derivatives are being explored for applications ranging from high-performance coatings and membranes to advanced composites for the aerospace and automotive industries. The research on pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl moiety, for instance, highlights the utility of this structural motif in creating new functional molecules. nih.gov

Table 2: Potential Applications of Materials Derived from this compound Note: This table outlines potential application areas based on the known properties of similar fluorinated materials.

| Application Area | Desired Material Properties | Contribution of this compound |

| Microelectronics | Low dielectric constant, high thermal stability | Introduction of -CF₃ groups to lower dielectric constant and enhance thermal resistance. |

| Aerospace | High-performance composites, thermal stability | Creation of polymer matrices with high thermal and oxidative stability. |

| Chemical Processing | Corrosion-resistant coatings and linings | Enhanced chemical inertness due to the fluorinated surface. |

| Advanced Membranes | Gas separation, pervaporation | Tailoring of free volume and surface properties for selective permeation. |

Biological Activities and Pharmacological Insights of N Methyl 3,5 Bis Trifluoromethyl Aniline Derivatives

Antimicrobial Activity Profiles Against Various Bacterial Strains (e.g., Gram-positive, MRSA)

Derivatives of 3,5-bis(trifluoromethyl)aniline (B1329491) have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Research has primarily focused on pyrazole (B372694) and salicylanilide (B1680751) derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group.

A notable study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives revealed their potent efficacy against a panel of Gram-positive bacteria. These compounds exhibited broad activity against these strains while being inactive against Gram-negative bacteria. nih.gov Several of these pyrazole derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating strong antibacterial action. nih.gov

The antimicrobial effectiveness of these derivatives is evident when compared to established antibiotics. For instance, certain pyrazole compounds with dichloroaniline and bromo-chloro-aniline substitutions were found to be up to four times more effective than vancomycin (B549263) and daptomycin (B549167) against some S. aureus strains. nih.gov The activity of these compounds extends to other significant Gram-positive pathogens as well. For example, a 4-bromo-3-chloro-aniline-substituted pyrazole derivative effectively inhibited enterococci strains with MIC values of 1 µg/mL. nih.gov

Salicylanilide-based peptidomimetics featuring a 4-(trifluoromethyl)aniline (B29031) component have also been investigated for their antibacterial potential. These studies have identified compounds with pronounced activity against both S. aureus (including MRSA) and Enterococcus faecalis (including vancomycin-resistant enterococci or VRE). mdpi.com Specifically, derivatives with a bulky and lipophilic linker between the salicylanilide and the trifluoromethyl-anilide core, such as isobutyl or thiabutyl chains, demonstrated a broad spectrum of activity. mdpi.com

The following table summarizes the antimicrobial activity of selected 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives against various bacterial strains.

| Compound ID | Substituent on Aniline (B41778) Moiety | S. aureus ATCC 25923 MIC (µg/mL) | MRSA (USA300) MIC (µg/mL) | E. faecalis ATCC 29212 MIC (µg/mL) |

| 19 | 2,4-dichloro | 0.5 | 0.5 | 1 |

| 20 | 3,4-dichloro | 0.5 | 0.5 | 1 |

| 21 | 4-bromo-3-chloro | 0.5 | 0.5 | 1 |

| 22 | 3-chloro-4-(trifluoromethyl) | 1 | 1 | 2 |

| 26 | 2-chloro-4-fluoro-5-methyl | 0.25 | 0.5 | 1 |

| Data sourced from a study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives. nih.gov |

Detailed Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The extensive research into the antimicrobial properties of 3,5-bis(trifluoromethyl)aniline derivatives has led to the elucidation of key structure-activity relationships (SAR). These studies provide valuable insights into how chemical modifications influence biological activity.

For the pyrazole derivatives, the nature of the substituent on the aniline ring plays a critical role in their antibacterial potency. nih.gov Key SAR findings include:

Hydrophobicity: An increase in the hydrophobicity of the substituents on the aniline's phenyl ring generally leads to enhanced antimicrobial activity. For instance, alkyl substitutions on the phenyl ring improved activity compared to the unsubstituted phenyl derivative. nih.gov

Halogenation: The presence and position of halogen atoms are crucial. Dichloro-substituted aniline derivatives were among the most potent compounds. nih.gov A bromo-chloro substituted derivative also showed very effective inhibition of S. aureus and enterococci. nih.gov In contrast, difluoro-substituted compounds were less potent. nih.gov

Trifluoromethyl Groups: The inclusion of additional trifluoromethyl groups on the aniline moiety resulted in good activity across the tested bacterial strains. nih.gov

Polar Groups: The introduction of a polar carboxylic acid group was found to eliminate the antimicrobial activity of the compounds. nih.gov

In the case of salicylanilide derivatives, the linker connecting the salicylanilide core to the 4-(trifluoromethyl)aniline moiety is a determinant of activity. mdpi.com It was observed that this linker needs to be substituted with a bulky and lipophilic chain, such as an isopropyl, isobutyl, or thiabutyl group, to achieve high antistaphylococcal and anti-enterococcal activity. mdpi.com

The following table outlines the impact of different substituents on the aniline moiety of pyrazole derivatives on their antimicrobial activity against S. aureus (USA300).

| Substituent on Aniline Moiety | MIC (µg/mL) | SAR Observation |

| Phenyl (unsubstituted) | 2 | Moderate activity |

| 4-Isopropyl | 1-2 | Increased activity with hydrophobic alkyl group |

| 4-Methoxy | >32 | Decreased potency with methoxy (B1213986) group |

| 4-Fluoro | 1 | Good activity |

| 3-Fluoro | 2 | Slightly less potent than 4-fluoro isomer |

| 4-Chloro | 1 | Better activity than fluoro derivatives |

| 2,4-Dichloro | 0.5 | Highly potent |

| 4-Carboxy | >32 | Activity eliminated by polar group |

| Data derived from studies on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives. nih.gov |

Elucidation of Mechanism of Action in Relevant Biological Systems

Understanding the mechanism of action is crucial for the development of any new therapeutic agent. For antimicrobial derivatives of 3,5-bis(trifluoromethyl)aniline, the proposed mechanisms often revolve around the disruption of bacterial cell integrity and global cellular processes, largely attributed to the physicochemical properties imparted by the trifluoromethyl groups.

The trifluoromethyl groups enhance the lipophilicity of the molecules, which is thought to facilitate their interaction with and disruption of bacterial cell membranes. This can lead to increased membrane permeability and the leakage of essential cellular components, ultimately causing bacterial cell death.

For salicylanilide derivatives, one proposed mechanism of action against MRSA involves the disruption of the bacterial cell envelope without causing cell lysis. mdpi.com It is hypothesized that these compounds may also have other cellular targets. mdpi.com Another study on trifluoromethyl-containing ketones suggested that their antibacterial effect might stem from targeting membrane transporters, a mechanism that could be partially counteracted by the bacterial proton pump system.

Investigations into the mode of action of potent pyrazole derivatives with a trifluoromethylphenyl group have indicated a broad range of inhibitory effects on macromolecular synthesis. This suggests that these compounds may not have a single, specific target but rather exert a global effect on bacterial cell function, leading to a rapid bactericidal outcome.

Environmental Fate and Ecotoxicological Considerations of Fluorinated Anilines in Research

Photodegradation and Biodegradation Pathways in Environmental Matrices

The environmental persistence of fluorinated anilines is a key area of concern. The strong carbon-fluorine bond suggests that these compounds may be resistant to degradation.

Photodegradation:

The photodegradation of aromatic amines in aquatic environments can be influenced by various factors, including the presence of photosensitizers like humic substances. For many amine drugs, indirect photodegradation is a significant transformation pathway. acs.org The process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the aromatic ring or the amine group. acs.org The presence of two trifluoromethyl groups on the aniline (B41778) ring in N-methyl-3,5-bis(trifluoromethyl)aniline, which are strong electron-withdrawing groups, may influence the rate and mechanism of photodegradation compared to non-fluorinated anilines. While direct photolysis by sunlight might be a slow process for some aromatic amines, photochemical degradation is generally considered a less significant removal pathway compared to biodegradation for many anilines. nih.gov

Biodegradation:

The biodegradation of anilines is a primary mechanism for their removal from the environment. zju.edu.cn However, the presence of substituents on the aniline ring can significantly affect the rate and pathway of degradation. For instance, some chlorinated anilines are known to be persistent. nih.gov

Studies on N-methylaniline have shown that it can be biodegraded by certain microorganisms. For example, Alcaligenes sp. and Corynebacterium sp. isolated from activated sludge have been shown to degrade N-methylaniline. nih.gov The biodegradation of aniline and its derivatives often proceeds through the formation of catechol, which is then further broken down via ortho- or meta-cleavage pathways. nih.gov A bacterium, Pseudomonas strain AK20, has been shown to grow on aniline and all isomers of methylaniline, utilizing a catechol-2,3-oxygenase pathway. oup.com Another strain, Delftia sp. AN3, isolated from activated sludge, can utilize aniline as a sole source of carbon, nitrogen, and energy, but it did not show growth on substituted anilines like N-methylaniline. zju.edu.cn

The trifluoromethyl groups on this compound are expected to increase its recalcitrance to microbial degradation due to the strength of the C-F bond and potential inhibitory effects on microbial enzymes.

| Degradation Pathway | Influencing Factors | Potential for this compound |

| Photodegradation | Sunlight intensity, presence of photosensitizers (e.g., humic acids), water chemistry. acs.org | The trifluoromethyl groups may alter the electronic properties of the molecule, potentially affecting photodegradation rates. Specific studies are needed. |

| Biodegradation | Microbial community composition, presence of co-substrates, compound concentration, and substituents on the aniline ring. nih.govzju.edu.cn | The trifluoromethyl groups are likely to increase resistance to biodegradation. Specific microbial pathways for its degradation have not been identified. |

Bioavailability and Bioaccumulation Potential in Ecological Systems

The potential for a chemical to be taken up by and accumulate in organisms is a critical aspect of its ecotoxicological profile.

Bioavailability:

The bioavailability of this compound in soil and sediment will be governed by its sorption characteristics. Aromatic amines can bind to soil organic matter and clay particles, which can reduce their availability to microorganisms for degradation and to other organisms for uptake.

Bioaccumulation:

The bioconcentration factor (BCF) is a key indicator of a substance's potential to bioaccumulate in aquatic organisms. For a series of substituted anilines, a good correlation has been observed between the logarithm of the BCF and the logarithm of the octanol-water partition coefficient (log P), as well as with the lethal concentration (LC50) in zebrafish (Brachydanio rerio). nih.gov This suggests that more lipophilic anilines tend to have a higher potential for bioaccumulation. The presence of two trifluoromethyl groups in this compound would significantly increase its lipophilicity, suggesting a potential for bioaccumulation in aquatic organisms.

| Parameter | Definition | Relevance for this compound |

| Bioavailability | The fraction of a chemical that is available for uptake by organisms. | Sorption to soil and sediment organic matter could reduce its bioavailability. |

| Bioaccumulation | The net accumulation of a chemical by an organism from all sources, including water, food, and sediment. | The high lipophilicity conferred by the trifluoromethyl groups suggests a potential for bioaccumulation. |

| Bioconcentration Factor (BCF) | The ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state. nih.gov | A high BCF would be expected based on its structure, indicating a risk for accumulation in aquatic food webs. |

Assessment of Transformation Products and Their Environmental Implications

The transformation of this compound in the environment can lead to the formation of various products, which may have their own toxicological profiles.

Based on the metabolism of other substituted anilines, potential transformation pathways for this compound can be inferred. In vivo studies with substituted anilines have shown that N-acetylation is a common metabolic pathway. nih.gov Therefore, the formation of N-acetyl-N-methyl-3,5-bis(trifluoromethyl)aniline is a plausible transformation product in organisms.

Another critical transformation pathway for secondary amines like N-methylaniline is the formation of N-nitrosamines. N-methylaniline can react with nitrite (B80452) under certain conditions, such as in the presence of granular activated carbon, to form N-nitrosomethylaniline, a potent carcinogen. acs.org This raises concerns about the potential for this compound to form a corresponding N-nitrosamine in environmental or engineered systems where nitrite is present.

The degradation of the aromatic ring, if it occurs, could lead to a variety of smaller, more polar molecules. However, the stability of the bis(trifluoromethyl)phenyl group suggests that ring cleavage may be a slow process.

| Transformation Pathway | Potential Products | Environmental Implications |

| N-Acetylation | N-acetyl-N-methyl-3,5-bis(trifluoromethyl)aniline | Altered toxicity and persistence compared to the parent compound. nih.gov |

| N-Nitrosation | N-nitroso-N-methyl-3,5-bis(trifluoromethyl)aniline | Potential formation of a carcinogenic N-nitrosamine. acs.org |

| Oxidative Dealkylation | 3,5-Bis(trifluoromethyl)aniline (B1329491) | Formation of a primary aromatic amine which may have different environmental behavior and toxicity. |

| Ring Hydroxylation | Hydroxylated derivatives | Introduction of polar groups could increase water solubility and alter bioavailability. |

Development of Advanced Analytical Methods for Environmental Monitoring

The detection and quantification of this compound and its potential transformation products in complex environmental matrices such as water, soil, and biota require sensitive and selective analytical methods.

Commonly used techniques for the analysis of aniline derivatives in environmental samples include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification. nih.govresearchgate.net

Sample Preparation:

Due to the typically low concentrations of emerging contaminants in the environment, a pre-concentration step is often necessary. Solid-phase extraction (SPE) is a widely used technique for extracting and concentrating anilines from water samples. researchgate.net For solid matrices like soil and sediment, techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be employed.

Analytical Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the analysis of volatile and semi-volatile organic compounds. Derivatization may sometimes be necessary to improve the chromatographic behavior of polar anilines.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for the analysis of polar and thermally labile compounds, making it a good choice for this compound and its potential polar metabolites. High-resolution mass spectrometry (HRMS) can be particularly valuable for identifying unknown transformation products. nih.gov

Capillary Electrophoresis (CE): CE offers an alternative separation technique for charged or polar analytes and has been used for the analysis of aniline derivatives.

The development of "green" analytical methods, which aim to reduce the use of hazardous solvents and minimize waste, is an ongoing trend in analytical chemistry. chromatographyonline.commdpi.com

| Analytical Technique | Sample Matrix | Key Advantages |

| GC-MS | Water, Soil, Air | High sensitivity and selectivity for volatile compounds. |

| LC-MS/HRMS | Water, Soil, Biota | Suitable for polar and non-volatile compounds; HRMS aids in identifying unknown transformation products. nih.gov |

| SPE | Water | Effective for pre-concentration and sample cleanup. researchgate.net |

Q & A

Q. What are the standard synthetic routes for preparing N-methyl-3,5-bis(trifluoromethyl)aniline, and how do reaction conditions influence yield?

this compound is synthesized via a two-step process. First, 3,5-bis(trifluoromethyl)aniline undergoes trifluoroacetic anhydride (TFAA)-mediated protection of the amine group at 0°C in dichloromethane. The intermediate is then methylated using iodomethane (CH₃I) in acetone under reflux with anhydrous K₂CO₃ as a base, achieving mild reflux for 2 hours. Yields can exceed 67% after purification by column chromatography . Alternative routes involve bromination of the parent aniline followed by coupling with boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄), yielding derivatives like 4-methyl-3,5-bis(trifluoromethyl)aniline . Optimizing solvent polarity (DMF vs. acetone) and catalyst loading (0.1–0.2 equiv) is critical for minimizing side reactions.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

1H NMR (400 MHz, CDCl₃) reveals distinct aromatic proton signals (δ 7.13 ppm for meta-CF₃ groups and δ 2.89 ppm for the N-methyl group) . HRMS (APCI) confirms molecular weight (m/z calcd: 243.08) with deviations <1 ppm. 13C NMR detects CF₃ carbons (δ ~122–125 ppm) and aromatic carbons adjacent to substituents . Thermal stability is assessed via TGA-DTA , showing decomposition above 190°C . For purity, HPLC with UV detection (λ = 254 nm) is recommended due to the compound’s strong absorbance from aromatic and trifluoromethyl groups.

Q. How can purification challenges due to the compound’s hydrophobicity and high boiling point be addressed?

Column chromatography using gradients of ethyl acetate/hexane (1:10 → 1:5) effectively separates N-methyl derivatives from brominated byproducts . For large-scale purification, recrystallization in methanol/water (1:4) leverages the compound’s low aqueous solubility. Centrifugation or vacuum filtration with Celite/silica gel aids in removing Pd catalyst residues .

Advanced Research Questions

Q. What mechanistic insights explain the steric and electronic effects of the N-methyl group in catalytic applications?

The N-methyl group introduces steric hindrance, which influences coordination in organometallic complexes. For example, in benzimidazol-2-ylidene ruthenium complexes , the methyl group reduces electron density at the nitrogen, altering catalytic activity in C–N bond formation. NMR studies (δ 4.16 ppm for Ru–N interactions) and X-ray crystallography reveal distorted geometries due to CF₃ and methyl substituents . Computational studies (DFT) suggest that electron-withdrawing CF₃ groups stabilize transition states in Suzuki-Miyaura couplings .

Q. How does structural modification of this compound impact antitubercular activity?

Derivatives like 5-chloro-2-hydroxy-N-(4-methyl-3,5-bis(trifluoromethyl)phenyl)benzamide exhibit potent activity against Mycobacterium tuberculosis (MIC ≤ 1 µg/mL). SAR studies highlight the necessity of the 3,5-bis(trifluoromethyl)aniline scaffold for disrupting cell-wall biosynthesis. Bromination at the 2- or 4-position (e.g., 2-bromo-3,5-bis(trifluoromethyl)aniline) modulates lipophilicity, enhancing membrane permeability .

Q. What role does this compound play in designing conductive polymers, and how does thermal stability affect performance?

Oligomers of 3,5-bis(trifluoromethyl)aniline, synthesized via oxidative polycondensation with NaOCl, exhibit semiconductor behavior (conductivity ~10⁻⁵ S/cm). TGA shows 99.38% weight loss at 1000°C, indicating limited thermal stability. However, methyl-substituted derivatives improve stability (54.18% weight loss for PTMA) by reducing backbone flexibility . Bandgap calculations (HOMO-LUMO: 3.2–4.1 eV) suggest applications in organic electronics.

Q. How can synthetic protocols be optimized to scale up production while minimizing waste?

Solvent selection : Replacing DMF with acetone reduces toxicity and simplifies recycling. Catalyst recovery : Pd(PPh₃)₄ can be recovered via silica gel filtration, reducing costs by 15–20% . Microwave-assisted synthesis (e.g., 50°C, 1 hour) improves reaction efficiency for brominated derivatives, achieving 95% yield with 0.1 equiv catalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.